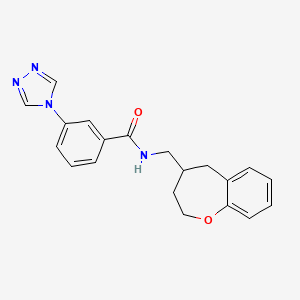

![molecular formula C13H10N2O2S B5524582 2-[(2-nitro-2-phenylvinyl)thio]pyridine](/img/structure/B5524582.png)

2-[(2-nitro-2-phenylvinyl)thio]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-[(2-nitro-2-phenylvinyl)thio]pyridine is a chemical compound that has been studied for its unique structural, vibrational, and chemical properties. The synthesis and analysis of compounds similar to 2-[(2-nitro-2-phenylvinyl)thio]pyridine, such as nitrophenyl derivatives and pyridine analogs, provide insights into their potential applications in various fields of chemistry.

Synthesis Analysis

The synthesis of compounds related to 2-[(2-nitro-2-phenylvinyl)thio]pyridine involves multiple steps, including the formation of nitrophenyl derivatives and the incorporation of sulfur and pyridine moieties. For instance, compounds like 4-nitrophenyl derivatives and pyridine-2-thionato complexes of nickel(II) have been synthesized through electrochemical oxidation and coupling reactions, demonstrating the complex synthetic routes employed for such compounds (Castro et al., 1990).

Molecular Structure Analysis

Molecular structure analysis of these compounds reveals their conformational and crystalline properties. For example, X-ray diffraction studies show that nitrophenyl derivatives possess specific molecular conformations and crystalline structures stabilized by non-classical hydrogen bonding, highlighting the detailed structural characteristics of these compounds (Michalski et al., 2005).

Chemical Reactions and Properties

The chemical reactivity of 2-[(2-nitro-2-phenylvinyl)thio]pyridine analogs involves various reactions, including enantioface-differentiating reactions and addition reactions to aldehydes, demonstrating their versatile chemical behavior (Soai & Mukaiyama, 1979). Additionally, the reactivity towards ligands and the formation of complexes further illustrate their complex chemical properties.

Physical Properties Analysis

The physical properties of these compounds, such as their vibrational spectra and crystal structures, are crucial for understanding their behavior. Vibrational spectroscopy and crystallographic studies provide insights into the bonding, structure, and potential applications of these materials (Kucharska et al., 2013).

Chemical Properties Analysis

The chemical properties, including the kinetics and mechanism of reactions involving pyridine derivatives, have been extensively studied. Investigations into the pyridinolysis reactions reveal detailed mechanistic insights, contributing to the broader understanding of the chemical behavior of these compounds (Castro et al., 2004).

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Applications

Coordination Chemistry and Complex Compounds : The study of coordination chemistry involving pyridine derivatives, such as 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine, highlights the fascinating variability in the chemistry and properties of these compounds. This research area focuses on the preparation, properties, and complex formation of these ligands, including their spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity. Such compounds are foundational in developing new materials with potential applications in catalysis, electronic devices, and biomedicine (Boča, Jameson, & Linert, 2011).

Photochromism and Photoreactivity : Investigations into the photochromism of ortho-nitrobenzylpyridines explore the structural and spectroscopic aspects of these compounds' photoreactive behavior. This research provides insights into the mechanisms of photochromic activity, especially in solid states, and outlines potential applications in photon-based electronics, including the development of materials with photochromic activity and polystability (Naumov, 2006).

Anticorrosive Materials : Quinoline derivatives, closely related to pyridine structures, are studied for their application as anticorrosive materials. These compounds are effective in preventing metallic corrosion due to their ability to form stable chelating complexes with metal surfaces. Such studies are crucial for developing new materials and strategies to combat corrosion in various industrial applications (Verma, Quraishi, & Ebenso, 2020).

Optoelectronic Materials : Research on functionalized quinazolines and pyrimidines for optoelectronic materials highlights the significance of incorporating these heterocycles into π-extended conjugated systems. These materials are important for creating novel optoelectronic devices, including organic light-emitting diodes (OLEDs), photoelectric conversion elements, and image sensors. The versatility and electronic properties of these compounds make them valuable in advancing technology in this field (Lipunova et al., 2018).

Eigenschaften

IUPAC Name |

2-[(Z)-2-nitro-2-phenylethenyl]sulfanylpyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2S/c16-15(17)12(11-6-2-1-3-7-11)10-18-13-8-4-5-9-14-13/h1-10H/b12-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MINGKRFOXSPJKB-BENRWUELSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=CSC2=CC=CC=N2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C/SC2=CC=CC=N2)/[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1-ethyl-1H-imidazol-2-yl)-1-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}piperidine](/img/structure/B5524502.png)

![ethyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5524508.png)

![5-fluoro-2-methyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzenesulfonamide](/img/structure/B5524512.png)

![4-ethyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one](/img/structure/B5524516.png)

![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(2-methoxyethyl)benzamide](/img/structure/B5524537.png)

![5-(4-fluorobenzylidene)-3-[(4-fluorobenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5524544.png)

![{4-[(3-{[4-(carboxymethoxy)benzylidene]amino}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B5524551.png)

![2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B5524554.png)

![2-(1,2-benzisoxazol-3-yl)-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]acetamide](/img/structure/B5524556.png)

![2-[(4-methoxyphenoxy)methyl]-1-methyl-1H-benzimidazole](/img/structure/B5524562.png)

![3-(2-{4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-indole](/img/structure/B5524565.png)

![6-(3-chlorobenzyl)-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5524572.png)